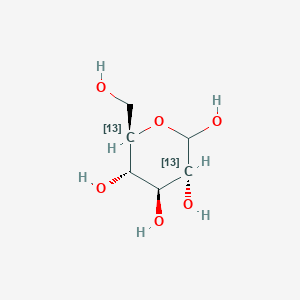
(3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol
Übersicht
Beschreibung
(3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol is a stereoisomer of a hexose sugar, specifically a labeled form of glucose. This compound is characterized by the presence of carbon-13 isotopes at the 3rd and 6th positions, making it useful in various scientific studies, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol typically involves the incorporation of carbon-13 isotopes into glucose. This can be achieved through the following steps:
Starting Material: The process begins with the selection of a suitable precursor, such as uniformly labeled carbon-13 glucose or a partially labeled glucose derivative.
Isotope Incorporation: The carbon-13 isotopes are introduced at specific positions using labeled reagents or through biosynthetic pathways involving microorganisms that can incorporate carbon-13 from labeled substrates.
Purification: The labeled glucose is then purified using chromatographic techniques to ensure the desired isotopic enrichment and stereochemistry.
Industrial Production Methods
Industrial production of labeled glucose compounds involves large-scale fermentation processes using microorganisms that can metabolize carbon-13 labeled substrates. These microorganisms are cultured in bioreactors, and the labeled glucose is extracted and purified from the fermentation broth. The process is optimized to achieve high yields and purity of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Reagents like tosyl chloride or methanesulfonyl chloride are used to activate hydroxyl groups for substitution reactions.
Major Products
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives with functional groups like ethers or esters.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol is widely used in scientific research due to its labeled carbon-13 isotopes. Some applications include:
Metabolic Studies: Used to trace metabolic pathways and study glucose metabolism in biological systems.
NMR Spectroscopy: The carbon-13 isotopes provide enhanced signals in NMR spectroscopy, allowing detailed structural analysis of glucose and its derivatives.
Medical Research: Employed in studies related to diabetes, cancer, and other metabolic disorders to understand glucose utilization and regulation.
Industrial Applications: Used in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of (3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol involves its role as a glucose analog. It participates in metabolic pathways similar to natural glucose, allowing researchers to study the dynamics of glucose metabolism. The labeled carbon-13 isotopes enable tracking and quantification of glucose fluxes and interactions with metabolic enzymes and transporters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: The non-labeled form of glucose.
(3R,4S,5S,6R)-6-(hydroxymethyl)(1-13C)oxane-2,3,4,5-tetrol: Glucose labeled with carbon-13 at the 1st position.
(3R,4S,5S,6R)-6-(hydroxymethyl)(2-13C)oxane-2,3,4,5-tetrol: Glucose labeled with carbon-13 at the 2nd position.
Uniqueness
The uniqueness of (3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol lies in its specific labeling at the 3rd and 6th positions, which provides distinct advantages in metabolic tracing and NMR spectroscopy. This specific labeling allows for more precise studies of glucose metabolism and interactions compared to other labeled glucose derivatives.
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-BUFNXKTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


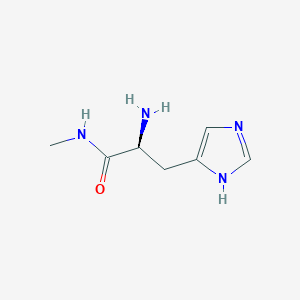

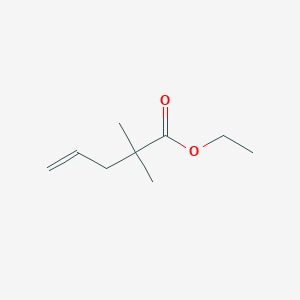
![N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide](/img/structure/B3290567.png)
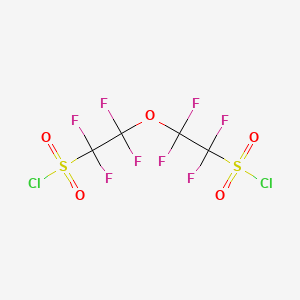



![tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B3290603.png)
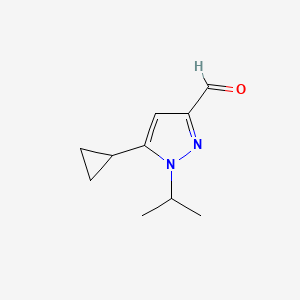
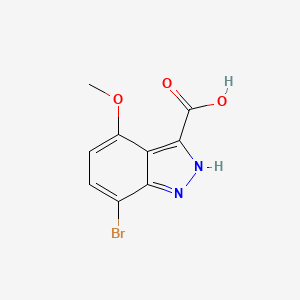
![3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3290619.png)
![N-(4-ethylphenyl)-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B3290627.png)
![N-cyclopentyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B3290629.png)
